Diethyl 1-(4-fluorobenzyl)-4-(4-methyl-3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as ethyl, fluorophenyl, methyl, and nitrophenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the dihydropyridine ring, followed by the introduction of the substituent groups through various chemical reactions. Common reagents used in the synthesis include ethyl acetoacetate, ammonium acetate, and aldehydes. The reaction conditions often involve refluxing in ethanol or other suitable solvents. Industrial production methods may involve optimization of these reactions to increase yield and purity, using techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cellular responses.
Comparison with Similar Compounds
Similar compounds to 3,5-DIETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-METHYL-3-NITROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives with different substituent groups. These compounds may share similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of substituent groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25FN2O6 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
diethyl 1-[(4-fluorophenyl)methyl]-4-(4-methyl-3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H25FN2O6/c1-4-33-24(29)20-14-27(13-17-7-10-19(26)11-8-17)15-21(25(30)34-5-2)23(20)18-9-6-16(3)22(12-18)28(31)32/h6-12,14-15,23H,4-5,13H2,1-3H3 |
InChI Key |
WVXSZQZGSZDPSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)C)[N+](=O)[O-])C(=O)OCC)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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